molecular formula C8H10O3 B12286754 2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester

2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester

Cat. No.: B12286754
M. Wt: 154.16 g/mol
InChI Key: LBSFWUPLFVEXMI-ARJAWSKDSA-N
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Description

2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester is an organic compound with the molecular formula C8H10O3. It is a derivative of 2-butynoic acid, where the esterification occurs with (2Z)-4-hydroxy-2-butenyl alcohol. This compound is known for its unique structure, which includes both an alkyne and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butynoic acid, (2Z)-4-hydroxy-2-butenyl ester typically involves the esterification of 2-butynoic acid with (2Z)-4-hydroxy-2-butenyl alcohol. One common method includes the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butynoic acid, (2Z)-4-hydroxy-2-butenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The alkyne group can also interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester is unique due to the presence of both an alkyne and an ester functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

[(Z)-4-hydroxybut-2-enyl] but-2-ynoate

InChI

InChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3/b4-3-

InChI Key

LBSFWUPLFVEXMI-ARJAWSKDSA-N

Isomeric SMILES

CC#CC(=O)OC/C=C\CO

Canonical SMILES

CC#CC(=O)OCC=CCO

Origin of Product

United States

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